REACTION_CXSMILES
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[CH3:1][CH:2]([NH:6][C:7](=O)[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)[CH2:3][CH2:4][CH3:5]>C1COCC1>[CH3:1][CH:2]([NH:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)[CH2:3][CH2:4][CH3:5]
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Name
|
|
Quantity
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2.26 g
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Type
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reactant
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Smiles
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CC(CCC)NC(C1=CC=C(C=C1)Cl)=O
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Name
|
ice
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
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|
Quantity
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25 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled solution of 1.0 M
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Name
|
|
Type
|
product
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Smiles
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CC(CCC)NCC1=CC=C(C=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |